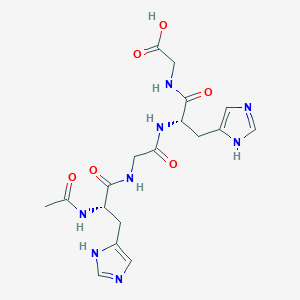
N-Acetyl-L-histidylglycyl-L-histidylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-histidylglycyl-L-histidylglycine is a synthetic peptide compound composed of four amino acids: N-acetyl-L-histidine, glycine, L-histidine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycyl-L-histidylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-histidine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, L-histidine and glycine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.
化学反応の分析
Types of Reactions
N-Acetyl-L-histidylglycyl-L-histidylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide into its constituent amino acids.
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the histidine residues.
Substitution: Substitution reactions may require specific reagents and catalysts, depending on the desired functional group.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acidsN-acetyl-L-histidine, glycine, L-histidine, and glycine.
Oxidation: Oxidation of histidine residues can lead to the formation of histidine derivatives such as 2-oxohistidine.
Substitution: The products of substitution reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-Acetyl-L-histidylglycyl-L-histidylglycine has a wide range of scientific research applications, including:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The compound may have potential therapeutic applications, such as in the development of peptide-based drugs or as a drug delivery system.
Materials Science: this compound can be used in the design of novel biomaterials with specific properties, such as biocompatibility and biodegradability.
作用機序
The mechanism of action of N-Acetyl-L-histidylglycyl-L-histidylglycine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved can vary depending on the context and the target molecules.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide consisting of glycine, L-histidine, and L-lysine residues.
N-Acetyl-L-cysteine: An acetylated derivative of the amino acid L-cysteine, known for its antioxidant properties and use in mucolytic therapy.
Uniqueness
N-Acetyl-L-histidylglycyl-L-histidylglycine is unique due to its specific sequence of amino acids and the presence of two histidine residues. This unique structure may confer specific properties and interactions that are not observed in other similar compounds.
特性
CAS番号 |
791580-16-0 |
|---|---|
分子式 |
C18H24N8O6 |
分子量 |
448.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N8O6/c1-10(27)25-13(2-11-4-19-8-23-11)17(31)21-6-15(28)26-14(3-12-5-20-9-24-12)18(32)22-7-16(29)30/h4-5,8-9,13-14H,2-3,6-7H2,1H3,(H,19,23)(H,20,24)(H,21,31)(H,22,32)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m0/s1 |
InChIキー |
SFUMWNQPXJNLRW-KBPBESRZSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |
正規SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















